Cas no 483-87-4 (1,7-Dimethyl-phenanthrene)

1,7-Dimethyl-phenanthrene structure
1,7-Dimethyl-phenanthrene structure
商品名:1,7-Dimethyl-phenanthrene
CAS番号:483-87-4
MF:C16H14
メガワット:206.28
CID:37690
PubChem ID:68084

1,7-Dimethyl-phenanthrene 化学的及び物理的性質

名前と識別子

    • 1,7-Dimethylphenanthrene
    • 1,7-Dimethyl-phenanthrene
    • 1,7-Dimethylphenanthren
    • 1,7-Dimethylphenanthrene500 µg
    • Phenanthrene,1,7-dimethyl
    • Pimanthrene
    • 665XXE9T4V
    • 3-PIPERAZIN-1-YL-PYRIDAZINEDIHYDROCHLORIDE
    • 483-87-4
    • NS00076517
    • DTXSID1074755
    • NZCMUISOTIPJAM-UHFFFAOYSA-N
    • Phenanthrene, 1,7-dimethyl-
    • インチ: InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3
    • InChIKey: NZCMUISOTIPJAM-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C2C3C=CC=C(C)C=3C=CC2=C1

計算された属性

  • せいみつぶんしりょう: 412.21900
  • どういたいしつりょう: 206.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 69-71 °C
  • ふってん: 312.7±42.0 °C at 760 mmHg
  • フラッシュポイント: 142.9±27.9 °C
  • PSA: 0.00000
  • LogP: 9.21960
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

1,7-Dimethyl-phenanthrene セキュリティ情報

1,7-Dimethyl-phenanthrene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D476635-5mg
1,7-Dimethyl-phenanthrene
483-87-4
5mg
$1443.00 2023-05-18
TRC
D476635-100mg
1,7-Dimethyl-phenanthrene
483-87-4
100mg
$2206.00 2023-05-18
TRC
D476635-10mg
1,7-Dimethyl-phenanthrene
483-87-4
10mg
$ 282.00 2023-09-07
TRC
D476635-1mg
1,7-Dimethyl-phenanthrene
483-87-4
1mg
$334.00 2023-05-18
A2B Chem LLC
AG19916-10mg
1,7-DIMETHYLPHENANTHRENE
483-87-4
10mg
$374.00 2023-12-30

1,7-Dimethyl-phenanthrene 関連文献

1,7-Dimethyl-phenanthreneに関する追加情報

Recent Advances in the Study of 1,7-Dimethyl-phenanthrene (CAS: 483-87-4) in Chemical Biology and Pharmaceutical Research

1,7-Dimethyl-phenanthrene (CAS: 483-87-4) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has been the subject of numerous studies aimed at understanding its biological activity, metabolic pathways, and therapeutic potential. The following research briefing synthesizes the latest findings on 1,7-Dimethyl-phenanthrene, focusing on its chemical properties, biological interactions, and emerging applications in drug development.

Recent studies have highlighted the role of 1,7-Dimethyl-phenanthrene as a key intermediate in the synthesis of more complex bioactive molecules. Its structural framework, featuring two methyl groups at the 1 and 7 positions, has been shown to influence its binding affinity to various biological targets, including enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1,7-Dimethyl-phenanthrene exhibits moderate inhibitory activity against cytochrome P450 enzymes, suggesting its potential as a modulator of drug metabolism. This finding opens new avenues for the development of enzyme inhibitors that could enhance the efficacy of existing therapeutics.

In addition to its enzymatic interactions, 1,7-Dimethyl-phenanthrene has been investigated for its potential anti-inflammatory and anticancer properties. A preclinical study conducted by researchers at the University of Tokyo revealed that this compound could suppress the production of pro-inflammatory cytokines in macrophages, indicating its utility in treating inflammatory diseases. Furthermore, in vitro experiments on cancer cell lines showed that 1,7-Dimethyl-phenanthrene induces apoptosis in certain types of tumor cells, although the exact mechanism remains under investigation. These preliminary results underscore the need for further research to elucidate the compound's full therapeutic potential.

The metabolic fate of 1,7-Dimethyl-phenanthrene has also been a focal point of recent research. A 2022 study published in Chemical Research in Toxicology explored the compound's biotransformation in mammalian systems, identifying several metabolites formed through oxidative processes. These metabolites were found to exhibit varying degrees of biological activity, with some displaying enhanced pharmacological effects compared to the parent compound. Understanding these metabolic pathways is critical for optimizing the design of derivatives with improved pharmacokinetic profiles.

From a synthetic chemistry perspective, advances in the catalytic functionalization of 1,7-Dimethyl-phenanthrene have enabled the development of novel derivatives with tailored properties. For example, a recent breakthrough in palladium-catalyzed C-H activation, reported in Angewandte Chemie, has facilitated the selective modification of the phenanthrene core, yielding compounds with enhanced bioactivity. Such methodologies are paving the way for the creation of libraries of 1,7-Dimethyl-phenanthrene analogs, which could be screened for specific biological targets.

In conclusion, 1,7-Dimethyl-phenanthrene (CAS: 483-87-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic chemistry, position it as a valuable candidate for further exploration. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its safety profile in vivo. As research progresses, this compound may well emerge as a cornerstone in the development of next-generation therapeutics for a range of diseases.

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